4-Benzyloxy-1-tert-butoxycarbonylindole
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. For instance, an enantioselective synthesis of a benzyl carbamate with a Boc-protected amino group is described, where iodolactamization is a key step . Another paper discusses the generation of a reactive cyclic cumulene with a Boc group, which is stabilized by electron-withdrawing substituents . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected amino acids is reported, showcasing the versatility of Boc-protected intermediates .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups has been studied, such as in the case of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, where the conformation and crystal structure were determined using X-ray crystallography . This highlights the importance of structural analysis in understanding the properties of tert-butyl substituted compounds.
Chemical Reactions Analysis
The reactivity of Boc-protected compounds is diverse. For example, the transient existence of a Boc-protected cyclic cumulene was confirmed by trapping reactions with various substrates . In another study, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole was explored, demonstrating the selectivity of tert-butyl group introduction . These studies provide insight into the chemical behavior of Boc-protected and tert-butyl substituted molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected and tert-butyl substituted compounds are influenced by the presence of these groups. For instance, the odorless synthesis of tert-butyl aryl sulfides and their subsequent conversion to benzo[1,2-d;4,5-d']bis[1,3]dithioles is an example of how the tert-butyl group can affect the synthesis and properties of materials . The crystal packing and interactions in compounds like 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole are also influenced by tert-butyl substituents, as seen in the control of crystal packing by π–π stacking interactions .
Scientific Research Applications
Synthesis and Structural Studies
- 4-Benzyloxy-1-tert-butoxycarbonylindole is used in the synthesis of complex molecules, such as CC-1065 and Duocarmycin analogs, incorporating unique alkylation subunits (Boger, Garbaccio, & Jin, 1997).
- It plays a role in the total synthesis of natural and unnatural compounds, such as gonioimitine, demonstrating significant antiproliferative activity in cell growth studies (Mizutani et al., 2011).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound is integral to the development of therapeutic agents, as evidenced by its involvement in the synthesis of amino acid and peptide analogs (Murato, Shioiri, & Yamada, 1977).
- It's also used in the creation of complex polyamides, demonstrating the versatility of this compound in polymer chemistry (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Reaction Studies
- The compound is utilized in studies focusing on the generation and trapping reactions of reactive intermediates, contributing to our understanding of complex organic reactions (Liu et al., 1999).
- Its role in asymmetric synthesis highlights its importance in the creation of chiral compounds, crucial in pharmaceutical synthesis (Jiang et al., 2005).
Molecular Structure and Analysis
- Studies have been conducted on its molecular structure and properties, including vibrational, UV, NMR, and HOMO-LUMO analysis, which are essential for understanding its chemical behavior and potential applications (Mathammal et al., 2016).
properties
IUPAC Name |
tert-butyl 4-phenylmethoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-13-12-16-17(21)10-7-11-18(16)23-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPUCBIIURYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586023 | |
Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-1-tert-butoxycarbonylindole | |
CAS RN |
903131-59-9 | |
Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.